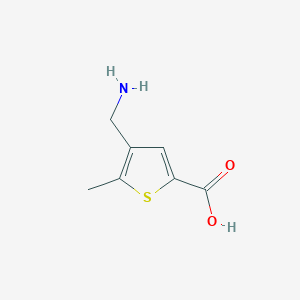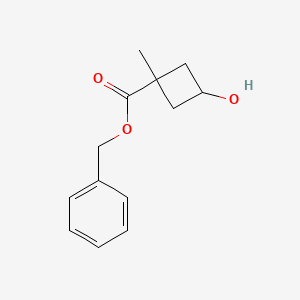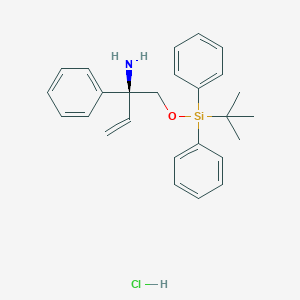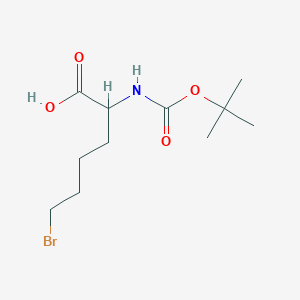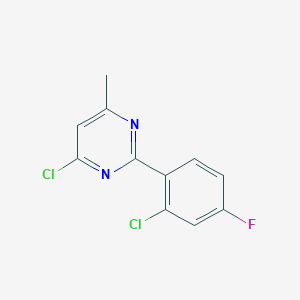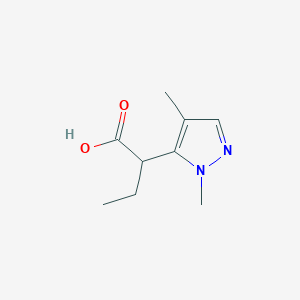![molecular formula C7H9F3N2O B13319553 2-(Trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13319553.png)
2-(Trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoroacetyl)-2,5-diazabicyclo[221]heptane is a bicyclic compound that features a trifluoroacetyl group and a diazabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized bicyclic compounds.
Scientific Research Applications
2-(Trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and developing enzyme inhibitors.
Industry: Used in the development of high-energy density compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with molecular targets through its functional groups. The trifluoroacetyl group can participate in hydrogen bonding and electrostatic interactions, while the diazabicycloheptane core provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid: This compound shares a similar bicyclic structure and trifluoroacetyl group but differs in its functional groups and overall properties.
Bicyclo[2.2.1]heptane derivatives: These compounds have similar core structures but may vary in their substituents and applications.
Uniqueness
2-(Trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptane is unique due to its combination of a trifluoroacetyl group and a diazabicycloheptane core, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H9F3N2O |
|---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H9F3N2O/c8-7(9,10)6(13)12-3-4-1-5(12)2-11-4/h4-5,11H,1-3H2 |
InChI Key |
FNUBFNSQYLWHSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1CN2C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



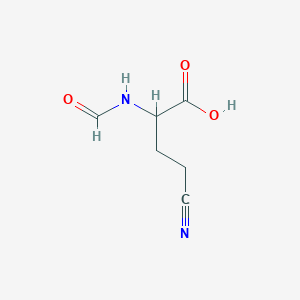
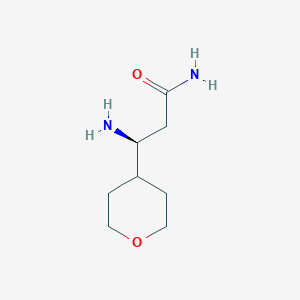
![2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B13319489.png)

![2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13319505.png)

![4-[Amino(cyclopropyl)methyl]-2-methylphenol](/img/structure/B13319511.png)
